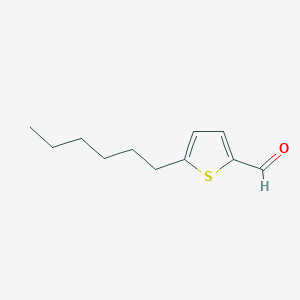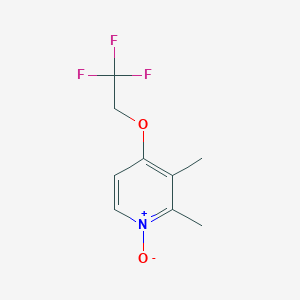
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
Descripción general
Descripción
“2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide” is a chemical compound with the molecular formula C9H10F3NO2 . It has an average mass of 221.176 Da and a monoisotopic mass of 221.066360 Da . This compound is a useful intermediate in the synthesis of the proton pump inhibitor lansoprazole .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 321.4±42.0 °C at 760 mmHg . The compound has a molar refractivity of 47.4±0.5 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis of Proton Pump Inhibitors
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide: is a key intermediate in the synthesis of proton pump inhibitors (PPIs) like lansoprazole . PPIs are a group of drugs whose main action is a pronounced and long-lasting reduction of gastric acid production, used in the treatment of dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome.
Mecanismo De Acción
Target of Action
It is noted that this compound is a useful intermediate in the synthesis of the proton pump inhibitor lansoprazole . Proton pump inhibitors (PPIs) like lansoprazole primarily target the H+/K+ ATPase enzyme system, also known as the gastric proton pump, which is found on the secretory surface of parietal cells and is responsible for the final step of gastric acid production.
Propiedades
IUPAC Name |
2,3-dimethyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-6-7(2)13(14)4-3-8(6)15-5-9(10,11)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSURXZOJDDQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What is significant about the synthesis method described in the research?
A1: The research presents a novel approach to synthesizing 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide. The key features of this method are:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
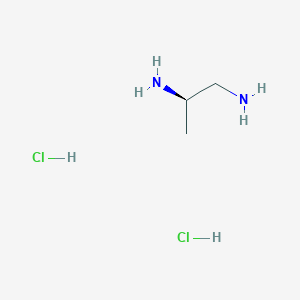
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
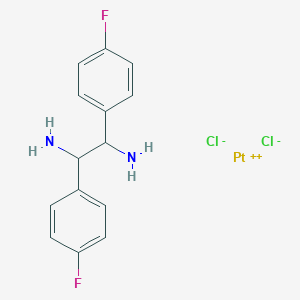
![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)



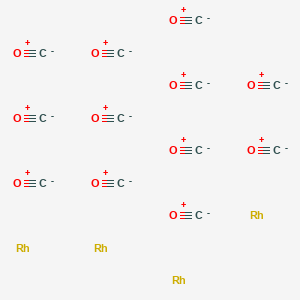

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)


